3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C18H18O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-acetyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-(1-Hydroxyethyl)-2-methoxyphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Acetylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Acetyl-2-methoxyphenoxy)methyl]benzaldehyde
Uniqueness
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-12(20)14-5-7-17(18(9-14)22-3)23-11-15-8-13(10-19)4-6-16(15)21-2/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECLKWCZSRNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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